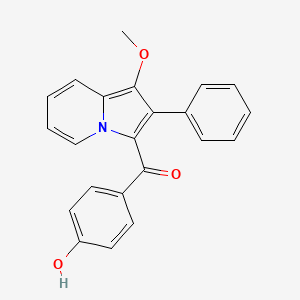
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its significant pharmacological properties, particularly in medicinal chemistry . This compound features a unique structure that includes a hydroxyphenyl group, a methoxy group, and a phenylindolizinyl group, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further modified to produce the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
科学研究应用
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain proteins involved in cell proliferation, such as c-Myc and CDK6, while enhancing the expression of proteins like P21 and PARP . These interactions lead to the disruption of cancer cell growth and induce apoptosis, making it a promising candidate for anticancer therapy.
相似化合物的比较
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone can be compared with other indolizine derivatives and similar compounds:
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound shares a similar structure but includes a pyrrolidinyl group instead of the indolizinyl group.
Methanone, 1-(5-hydroxypentyl)-1h-indol-3-yl-: Another related compound, which features a hydroxypentyl group and is known for its biological activities.
属性
CAS 编号 |
77823-47-3 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-(1-methoxy-2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C22H17NO3/c1-26-22-18-9-5-6-14-23(18)20(19(22)15-7-3-2-4-8-15)21(25)16-10-12-17(24)13-11-16/h2-14,24H,1H3 |
InChI 键 |
CUHSIYKRFXTZPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















